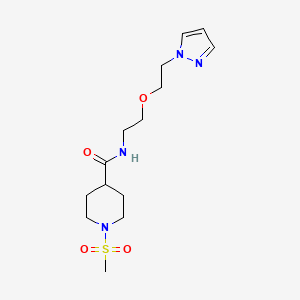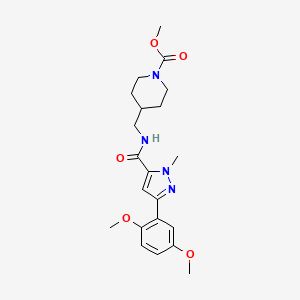![molecular formula C20H19N5O2S2 B2418075 2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251677-54-9](/img/structure/B2418075.png)
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide” is a chemical compound with the molecular formula C20H19N5O2S2 and a molecular weight of 425.531. It is not intended for human or veterinary use and is available for research use only1.
Synthesis Analysis
Unfortunately, specific synthesis information for this compound is not readily available in the search results. However, it is known that triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals2.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, it is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors2.Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the search results. More research would be needed to provide a detailed analysis of the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not directly provided in the search results. However, it is known that the compound has a molecular weight of 425.531.Scientific Research Applications
Insecticidal Applications
Compounds with structures related to the queried chemical have been synthesized and evaluated for their insecticidal properties. For instance, the synthesis and insecticidal assessment of various heterocycles incorporating thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, highlight the potential of such compounds in agricultural pest control (Fadda et al., 2017). Similarly, another study focused on the biochemical impacts of sulfonamide thiazole derivatives as potential insecticidal agents, further emphasizing the importance of these chemical structures in developing new insecticides (Soliman et al., 2020).
Fungicidal and Antimicrobial Activities
The fungicidal activity of compounds containing triazole and thiadiazole structures has been explored, indicating their potential in addressing fungal infections in agriculture (El-Telbani et al., 2007). Furthermore, the antibacterial and antifungal activities of pyrazoline and pyrazole derivatives have been examined, suggesting their utility in developing new antimicrobial agents (Hassan, 2013).
Anticancer Applications
Research into the anticancer properties of related heterocyclic compounds has yielded promising results. For example, the synthesis and evaluation of antipyrine-based heterocycles have demonstrated potential anticancer activities, highlighting the therapeutic applications of these molecules (Riyadh et al., 2013).
Safety And Hazards
This compound is not intended for human or veterinary use and is available for research use only1. Further safety and hazard information would need to be obtained from the supplier or manufacturer.
Future Directions
The future directions for research on this compound are not directly provided in the search results. However, compounds with similar structures have been found to have diverse pharmacological activities, suggesting potential areas for future research2.
properties
IUPAC Name |
2-[8-(2-ethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S2/c1-2-14-6-3-4-8-16(14)29-19-18-23-25(20(27)24(18)10-9-21-19)13-17(26)22-12-15-7-5-11-28-15/h3-11H,2,12-13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXZYPFALKQZMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SC2=NC=CN3C2=NN(C3=O)CC(=O)NCC4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

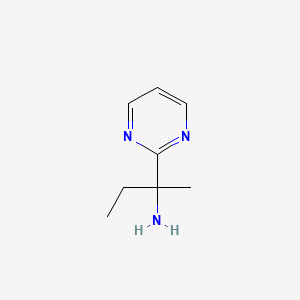

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)
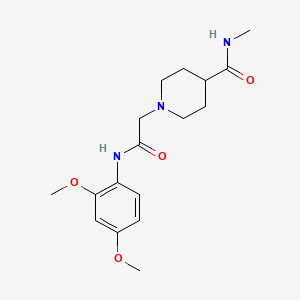
![3,6-Dichloro-N-[3-(1-ethylimidazol-2-YL)phenyl]pyridine-2-carboxamide](/img/structure/B2418001.png)
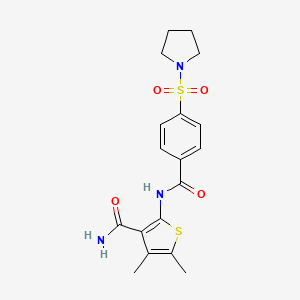
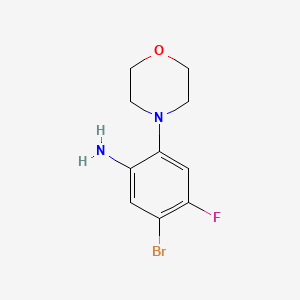
![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)
![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)
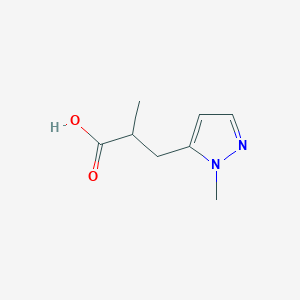
![[4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2418012.png)
